S-Sulfo-L-cysteine sodium salt S-Sulfo-L-cysteine sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC14478058
InChI: InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1
SMILES:
Molecular Formula: C3H7NNaO5S2
Molecular Weight: 224.2 g/mol

S-Sulfo-L-cysteine sodium salt

CAS No.:

Cat. No.: VC14478058

Molecular Formula: C3H7NNaO5S2

Molecular Weight: 224.2 g/mol

* For research use only. Not for human or veterinary use.

S-Sulfo-L-cysteine sodium salt -

Specification

Molecular Formula C3H7NNaO5S2
Molecular Weight 224.2 g/mol
Standard InChI InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1
Standard InChI Key LIVOGEMTYCNQAV-DKWTVANSSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)SS(=O)(=O)O.[Na]
Canonical SMILES C(C(C(=O)O)N)SS(=O)(=O)O.[Na]

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

S-Sulfo-L-cysteine sodium salt is systematically named sodium (R)-S-(2-amino-2-carboxyethyl) sulfurothioate . Alternative designations include:

  • S-Sulfocysteine Monosodium Salt

  • L-Cysteine S-sulfate (sodium)

  • NSC 344479 .

The compound’s CAS registry numbers—18434-87-2 (anhydrous) and 7381-67-1 (hydrated form)—reflect slight variations in its molecular composition due to hydration states . Discrepancies in reported molecular weights (201.22 vs. 223.2 g/mol) arise from whether the calculation includes sodium or water molecules .

Molecular Formula and Structural Representation

The anhydrous form has the molecular formula C3H6NNaO5S2\text{C}_3\text{H}_6\text{NNaO}_5\text{S}_2, while the hydrated variant may include additional water molecules . Its SMILES notation, C([C@H](C(=O)O)N)SS(=O)(=O)[O-].[Na+]\text{C}([\text{C@H}](\text{C(=O)O})\text{N})\text{SS(=O)(=O)[O-].[Na+]}, highlights the chiral center (R-configuration), carboxylate group, and sulfated thiol moiety .

Table 1: Key Identifiers of S-Sulfo-L-Cysteine Sodium Salt

PropertyValueSource
CAS Number (Anhydrous)18434-87-2
CAS Number (Hydrated)7381-67-1
Molecular FormulaC3H6NNaO5S2\text{C}_3\text{H}_6\text{NNaO}_5\text{S}_2
Molecular Weight223.2 g/mol
IUPAC NameSodium (R)-S-(2-amino-2-carboxyethyl) sulfurothioate

Structural and Physicochemical Properties

Thermal and Solubility Characteristics

S-Sulfo-L-cysteine sodium salt melts at 184–185°C , with a predicted density of 1.841±0.06g/cm31.841 \pm 0.06 \, \text{g/cm}^3 . It exhibits high aqueous solubility (20 mg/mL in water), forming clear, colorless solutions . The compound’s acidity is pronounced, with a predicted pKa\text{p}K_a of -4.49, attributable to the strongly electron-withdrawing sulfonate group .

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point184–185°C
Density1.841±0.06g/cm31.841 \pm 0.06 \, \text{g/cm}^3
Solubility (Water)20 mg/mL
pKa\text{p}K_a-4.49
Storage Conditions-20°C, protected from moisture

Synthesis and Production

Industrial and Laboratory Availability

Commercial suppliers like LGC Standards offer the compound as a custom synthesis product, requiring advance requests and regulatory documentation due to its controlled status . Purity levels typically range around 85%, with residual moisture or solvents accounting for the remainder .

Biological Activity and Mechanisms

Interaction with NMDA Receptors

S-Sulfo-L-cysteine sodium salt acts as an NMDA receptor ligand, mimicking glutamate’s role in excitatory neurotransmission . By binding to the glutamate site, it induces cation influx (Ca2+^{2+}, Na+^+), leading to neuronal depolarization and, at high concentrations, excitotoxic cell death . This property makes it invaluable for modeling stroke and neurodegenerative diseases in vitro.

Role in Neuropathology Research

The compound is extensively used to study:

  • Excitotoxicity: Prolonged receptor activation causes mitochondrial dysfunction and reactive oxygen species (ROS) production, mirroring pathways in Alzheimer’s and Parkinson’s diseases .

  • Ischemic Stroke: Mimicking glutamate surges post-ischemia, it helps identify neuroprotective agents .

  • Schizophrenia and Epilepsy: Its ability to modulate synaptic plasticity informs research on neurotransmitter imbalances .

Applications in Biomedical Research

Preclinical Disease Models

Studies employing this compound have elucidated:

  • Neurodegeneration: Dose-dependent neuronal death in cortical cultures, reversible by NMDA antagonists like MK-801 .

  • Blood-Brain Barrier (BBB) Permeability: Radiolabeled derivatives assess BBB integrity in trauma or infection models .

Drug Discovery and Screening

Pharmaceutical screens utilize S-sulfo-L-cysteine to:

  • Identify NMDA receptor antagonists with potential therapeutic value .

  • Validate compounds targeting ROS scavenging or calcium homeostasis .

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